molecular formula C21H17N3O3S B270083 N-(2-methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(2-methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B270083
M. Wt: 391.4 g/mol
InChI Key: VLIIAIYAQUZYEC-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as MNA-715, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of acetylcholinesterase, the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and the modulation of the expression of various inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to possess a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, N-(2-methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been found to reduce oxidative stress and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been found to be non-toxic at therapeutic doses. However, one of the limitations of N-(2-methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of N-(2-methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One area of research is the development of novel formulations that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide and its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the safety and efficacy of N-(2-methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide need to be evaluated in clinical trials to determine its potential as a therapeutic agent.

Synthesis Methods

N-(2-methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is synthesized through a multi-step process that involves the reaction of 2-methoxyaniline with chloroacetyl chloride, followed by the reaction of the resulting product with 5-(1-naphthyl)-1,3,4-oxadiazole-2-thiol. The final product is obtained through the reaction of the intermediate product with ammonium hydroxide.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, N-(2-methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function.

properties

Product Name

N-(2-methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H17N3O3S/c1-26-18-12-5-4-11-17(18)22-19(25)13-28-21-24-23-20(27-21)16-10-6-8-14-7-2-3-9-15(14)16/h2-12H,13H2,1H3,(H,22,25)

InChI Key

VLIIAIYAQUZYEC-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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